Perfluorononane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

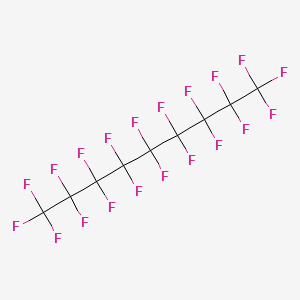

3D Structure

Properties

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-icosafluorononane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9F20/c10-1(11,2(12,13)4(16,17)6(20,21)8(24,25)26)3(14,15)5(18,19)7(22,23)9(27,28)29 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVWPNDVAQBNQBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9F20 | |

| Record name | Nonane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-eicosafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60334479 | |

| Record name | Perfluorononane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

375-96-2 | |

| Record name | Perfluorononane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluorononane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Perfluorononane chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and potential applications of perfluorononane. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on data presentation, experimental methodologies, and the visualization of related biological pathways.

Chemical Structure and Identification

This compound is a perfluoroalkane, a type of organofluorine compound where all hydrogen atoms on the carbon chain have been replaced by fluorine atoms. This extensive fluorination imparts unique chemical and physical properties to the molecule.

| Identifier | Value | Reference |

| IUPAC Name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Icosafluorononane | [1][2] |

| CAS Number | 375-96-2 | [3][4][5][6] |

| Molecular Formula | C9F20 | [3][5][6] |

| Linear Formula | CF3(CF2)7CF3 | [4] |

| SMILES String | FC(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)F | [4] |

| InChI Key | UVWPNDVAQBNQBG-UHFFFAOYSA-N | [4] |

Physicochemical Properties

The physical and chemical properties of this compound are largely dictated by the strong carbon-fluorine bonds and the high electronegativity of fluorine. These characteristics result in a chemically inert, thermally stable, and hydrophobic/lipophobic molecule.

| Property | Value | Reference |

| Molecular Weight | 488.06 g/mol | [3][4][5] |

| Appearance | Clear, colorless liquid | [3][6] |

| Melting Point | -16 °C | [3][6][7] |

| Boiling Point | 125-126 °C | [3][4][6] |

| Density | 1.799 g/mL at 25 °C | [3][4][6] |

| Refractive Index | n20/D 1.276 | [3][4][6] |

Synthesis, Reactivity, and Decomposition

Synthesis: The industrial production of per- and polyfluoroalkyl substances (PFAS), including this compound, historically relies on two main processes: electrochemical fluorination (ECF) and telomerization.[8][9] In ECF, a hydrocarbon feedstock is electrolyzed in anhydrous hydrogen fluoride, leading to the substitution of all hydrogen atoms with fluorine.[8] Telomerization involves the reaction of a perfluoroalkyl iodide (the "telogen") with tetrafluoroethylene (B6358150) (the "taxogen") to build the perfluorinated chain.[8] These methods often produce a mixture of linear and branched isomers.[8]

Reactivity: this compound is chemically inert and resistant to most chemical reactions under normal conditions. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, contributing to the compound's high thermal and chemical stability.

Thermal Decomposition: The thermal decomposition of PFAS generally requires high temperatures. For perfluoroalkanes, significant degradation occurs at temperatures above 400-500°C.[10][11] The decomposition process is complex and can generate a variety of smaller perfluorinated compounds and, under certain conditions, toxic byproducts.[10][11] Studies on related PFAS like PFOA have shown that decomposition can initiate with the cleavage of a C-C bond adjacent to a functional group.[10] The presence of materials like granular activated carbon can lower the decomposition temperature of some PFAS.[10]

Experimental Protocols

Detailed, publicly available experimental protocols specifically for the analysis of this compound are limited. However, general methodologies for the detection and quantification of PFAS are well-established and can be adapted for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a common technique for the analysis of volatile and semi-volatile PFAS.

Methodology Outline:

-

Sample Preparation: Extraction of this compound from the sample matrix (e.g., environmental samples, biological tissues) using a suitable solvent like methylene (B1212753) chloride.[12] For non-volatile PFAS, a derivatization step to increase volatility may be necessary; however, for this compound, this is generally not required.[2][12]

-

Gas Chromatography: The extracted sample is injected into a gas chromatograph. The separation of this compound from other components is achieved based on its boiling point and interaction with the stationary phase of the GC column.

-

Mass Spectrometry: As the separated components elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern that allows for the identification and quantification of this compound. Both SCAN and Selected Ion Monitoring (SIM) methods can be employed, with SIM offering higher sensitivity for trace-level detection.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR spectroscopy is a powerful tool for the structural elucidation and quantification of fluorinated compounds.

Methodology Outline:

-

Sample Preparation: The sample containing this compound is dissolved in a suitable deuterated solvent.

-

Data Acquisition: ¹⁹F NMR spectra are acquired on a high-resolution NMR spectrometer. The chemical shifts, coupling constants, and signal intensities provide detailed information about the fluorine environments within the molecule.

-

Data Analysis: The resulting spectrum is analyzed to confirm the structure of this compound and to quantify its concentration, often using an internal standard. Computational protocols using density functional theory (DFT) can be employed to predict and help interpret ¹⁹F NMR chemical shifts for various PFAS.[14]

Applications in Research and Drug Development

This compound and other perfluorocarbons have garnered significant interest in the biomedical field due to their unique properties.

Contrast Agent for Magnetic Resonance Imaging (MRI)

This compound is an effective ¹⁹F MRI contrast agent.[3] Because biological tissues have negligible background fluorine signals, ¹⁹F MRI offers highly specific and quantitative imaging. This compound's high fluorine content and biological inertness make it an ideal candidate for this application.[3][15] It can be used for gastrointestinal imaging, providing high-contrast images of the GI tract.[3]

Drug Delivery Systems

Perfluorocarbon nanoemulsions, which can incorporate this compound, are being explored as versatile platforms for drug delivery.[1][16] These nanoemulsions can encapsulate a wide range of therapeutic agents, from small molecules to biologics, and can be designed for targeted delivery.[1][16] The sustained release of drugs from these nanoparticles can improve therapeutic efficacy and reduce side effects.

Biological Effects and Signaling Pathways

While this compound itself is considered biologically inert, closely related per- and polyfluoroalkyl substances have been shown to interact with biological systems. Perfluorononanoic acid (PFNA), the carboxylic acid analogue of this compound, has been demonstrated to modulate cellular signaling pathways.

MAPK and PPAR Signaling Pathways

Studies have indicated that PFNA can impact the mitogen-activated protein kinase (MAPK) and peroxisome proliferator-activated receptor (PPAR) signaling pathways, which are crucial in regulating cellular processes like proliferation, differentiation, and inflammation.[4] The diagram below illustrates a potential logical flow of how PFNA might exert its effects through these pathways.

References

- 1. Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 19F-MRI of this compound as a novel contrast modality for gastrointestinal imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. epa.gov [epa.gov]

- 6. Uptake and Biological Effects of Perfluorooctane Sulfonate Exposure in the Adult Eastern Oyster Crassostrea virginica [agris.fao.org]

- 7. mdpi.com [mdpi.com]

- 8. books.rsc.org [books.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. "Thermal Stability And Decomposition Of Per- And Polyfluoroalkyl Substa" by Pavankumar Challa Sasi [commons.und.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pnnl.gov [pnnl.gov]

- 13. Unlocking the Potential of GC/MS for PFAS Detection: A Focus on PFOA Quantification | Innovatech Labs [innovatechlabs.com]

- 14. Computational protocol for predicting 19 F NMR chemical shifts for PFAS and connection to PFAS structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Purification of Perfluorononane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of perfluorononane (C₉F₂₀), a perfluorocarbon of significant interest for various applications, including as a component in advanced drug delivery systems. This document details the primary synthetic methodologies, purification protocols, and analytical techniques for quality control, tailored for a scientific audience engaged in research and development.

Introduction to this compound

This compound is a fully fluorinated alkane, belonging to the class of perfluorocarbons (PFCs). These compounds are characterized by the replacement of all hydrogen atoms with fluorine atoms, resulting in unique physicochemical properties such as high density, chemical and biological inertness, and high gas-dissolving capacity. Due to these characteristics, this compound and other PFCs are explored for a range of biomedical applications, including as contrast agents for medical imaging and as components of nanoemulsions for targeted drug delivery.[1][2] The synthesis of high-purity this compound is a critical first step for these applications, demanding robust and well-characterized manufacturing processes.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for designing appropriate purification strategies, particularly distillation, and for the formulation of this compound-based preparations.

| Property | Value |

| Molecular Formula | C₉F₂₀ |

| Molecular Weight | 488.06 g/mol |

| Boiling Point | 125-126 °C |

| Melting Point | -16 °C |

| Density | 1.799 g/mL at 25 °C |

| Refractive Index | n20/D 1.276 |

| Appearance | Colorless liquid |

Synthesis of this compound

The synthesis of this compound is primarily achieved through two established methods: the Fowler Process and Electrochemical Fluorination (ECF), also known as the Simons Process. Both methods involve the substitution of hydrogen atoms in a hydrocarbon precursor with fluorine.

Fowler Process (High-Valent Metal Fluoride (B91410) Fluorination)

The Fowler process is a vapor-phase fluorination method that utilizes a high-valent metal fluoride, typically cobalt(III) fluoride (CoF₃), as the fluorinating agent.[3] This method is advantageous as it avoids the direct use of highly reactive and difficult-to-handle elemental fluorine gas with the hydrocarbon feedstock.[3]

Reaction Principle:

The overall reaction for the synthesis of this compound from nonane (B91170) (C₉H₂₀) using the Fowler process can be represented as:

C₉H₂₀ + 40 CoF₃ → C₉F₂₀ + 20 HF + 40 CoF₂

The cobalt(II) fluoride (CoF₂) byproduct is then regenerated in a separate step by reaction with elemental fluorine:

2 CoF₂ + F₂ → 2 CoF₃

Experimental Protocol (Generalized):

A detailed experimental protocol for the synthesis of this compound via the Fowler process is outlined below. It is important to note that specific reaction conditions may vary and require optimization.

-

Reactor Preparation: A heated tubular reactor, typically made of a corrosion-resistant material like nickel or Monel, is packed with cobalt(III) fluoride.

-

Inert Atmosphere: The reactor is purged with an inert gas (e.g., nitrogen) to remove air and moisture.

-

Heating: The reactor is heated to the reaction temperature, which is typically in the range of 250-400°C for the fluorination of alkanes.

-

Feed Introduction: The hydrocarbon precursor, nonane, is vaporized and passed through the heated reactor containing the cobalt(III) fluoride bed. The flow rate of the hydrocarbon vapor is carefully controlled to ensure efficient fluorination and minimize side reactions.

-

Product Collection: The effluent gas stream, containing this compound, hydrogen fluoride (HF), and potentially partially fluorinated byproducts, is passed through a series of condensers and traps. The perfluorinated products are condensed and collected, while HF is typically neutralized in a scrubber.

-

Regeneration of CoF₂: The spent cobalt(II) fluoride is regenerated by passing elemental fluorine through the heated reactor.

Challenges:

The Fowler process can lead to a mixture of perfluorinated isomers and fragmentation products due to carbocation rearrangements that can occur during the reaction.[3] Therefore, the crude product requires extensive purification.

Electrochemical Fluorination (ECF) / Simons Process

Electrochemical fluorination, pioneered by Joseph H. Simons, is another widely used method for the synthesis of perfluorocarbons.[4] In this process, an organic compound is electrolyzed in anhydrous hydrogen fluoride (aHF).[4]

Reaction Principle:

The starting material for the synthesis of this compound via the Simons process is typically a nonane derivative that is soluble in aHF, such as nonanoyl fluoride (C₈H₁₇COF). The electrolysis is carried out in a specialized electrochemical cell with nickel anodes. The overall reaction is:

C₈H₁₇COF + 18 HF → C₈F₁₇COF + 18 H₂

The resulting perfluorononanoyl fluoride can then be converted to this compound.

Experimental Protocol (Generalized):

-

Electrolyte Preparation: A solution of the organic precursor (e.g., nonanoyl fluoride) in anhydrous hydrogen fluoride is prepared in an electrochemical cell.

-

Electrolysis: A direct current is passed through the solution using nickel anodes and steel or nickel cathodes. The cell voltage is typically maintained between 5 and 6 volts.[4]

-

Temperature Control: The electrolysis is generally carried out at low temperatures (e.g., 0-25°C) to minimize side reactions.

-

Product Separation: The gaseous products, including hydrogen gas and volatile perfluorocarbons, are vented from the cell and passed through condensers to trap the desired products. The liquid perfluorinated compounds are insoluble in aHF and can be separated by phase separation.

-

Work-up: The crude perfluorinated product is washed with a dilute base (e.g., sodium bicarbonate solution) to remove residual HF, followed by washing with water and drying.

Quantitative Data (Typical):

| Parameter | Typical Value/Range |

| Current Density | 0.01 - 0.05 A/cm² |

| Cell Voltage | 5 - 8 V |

| Temperature | 0 - 25 °C |

| Yield | 30 - 60% (highly dependent on substrate and conditions) |

| Purity (Crude) | Variable, often requires extensive purification |

Purification of this compound

The crude this compound obtained from either the Fowler process or ECF is a mixture of the desired linear isomer, branched isomers, partially fluorinated compounds, and fragmentation products. High-purity this compound for pharmaceutical and research applications requires rigorous purification.

Fractional Distillation

Fractional distillation is the primary method for purifying this compound, taking advantage of differences in the boiling points of the various components in the crude product.

Experimental Protocol:

-

Apparatus Setup: A fractional distillation apparatus with a high-efficiency distillation column (e.g., a Vigreux or packed column) is assembled.

-

Distillation Conditions: The distillation is typically carried out under atmospheric or reduced pressure. Reduced pressure is often employed to lower the boiling points and prevent thermal degradation of any sensitive impurities.

-

Fraction Collection: The temperature of the distillate is carefully monitored, and fractions are collected at different temperature ranges. The fraction corresponding to the boiling point of this compound (125-126°C at atmospheric pressure) is collected as the purified product.

-

Purity Analysis: The purity of the collected fractions is assessed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).

Preparative Chromatography

For achieving very high purity levels, preparative gas chromatography (preparative GC) or liquid chromatography can be employed.

Experimental Protocol (Preparative GC):

-

Column Selection: A non-polar or medium-polarity column is typically used for the separation of perfluorocarbons.

-

Operating Conditions: The injection volume, oven temperature program, and carrier gas flow rate are optimized to achieve good separation of this compound from its isomers and other impurities.

-

Fraction Collection: The effluent from the column is split, with a small portion going to a detector (e.g., a flame ionization detector or a mass spectrometer) and the major portion being directed to a collection trap. The trap is cooled to condense and collect the purified this compound as it elutes from the column.

| Parameter | Typical Conditions for Perfluorocarbons |

| Column Stationary Phase | Polydimethylsiloxane (non-polar) or a low- to mid-polarity phase |

| Carrier Gas | Helium or Nitrogen |

| Temperature Program | Optimized based on the specific mixture, typically a ramp from a lower temperature to above the boiling point of the highest boiling component. |

Characterization and Quality Control

The purity and identity of the synthesized this compound must be confirmed using appropriate analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for both the qualitative and quantitative analysis of this compound. The gas chromatogram provides information on the purity of the sample, while the mass spectrum provides structural information for identification. The fragmentation pattern of this compound in the mass spectrometer is characteristic and can be used to confirm its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F and ¹³C NMR spectroscopy are invaluable for the structural elucidation of this compound.

-

¹⁹F NMR: Due to the large chemical shift dispersion of fluorine, ¹⁹F NMR provides detailed information about the different fluorine environments in the molecule, allowing for the identification of isomers.

-

¹³C NMR: ¹³C NMR provides information about the carbon backbone of the molecule.

| Analytical Technique | Purpose | Typical Observations for this compound |

| GC-MS | Purity assessment and identification | A major peak corresponding to this compound with a characteristic mass spectrum. |

| ¹⁹F NMR | Structural confirmation and isomer analysis | Distinct signals for the CF₃ and different CF₂ groups. |

| ¹³C NMR | Carbon skeleton confirmation | Signals corresponding to the nine carbon atoms in the this compound chain. |

Application in Drug Delivery: Nanoemulsion Formulation

This compound's inertness and ability to dissolve large amounts of gases make it an excellent candidate for use in drug delivery systems, particularly in the formulation of nanoemulsions. These nanoemulsions can serve as carriers for hydrophobic drugs and as contrast agents for imaging.

Generalized Protocol for Nanoemulsion Formulation:

-

Phase Preparation: An oil phase consisting of this compound and a surfactant is prepared. An aqueous phase, which may contain a co-surfactant and the active pharmaceutical ingredient (API), is also prepared.

-

Emulsification: The oil and aqueous phases are mixed and subjected to high-energy emulsification methods, such as high-pressure homogenization or ultrasonication, to form a stable nanoemulsion with a narrow droplet size distribution.

-

Characterization: The resulting nanoemulsion is characterized for droplet size, zeta potential, and drug loading efficiency.

Workflow and Process Diagrams

To visually represent the synthesis, purification, and application of this compound, the following diagrams are provided in the DOT language for Graphviz.

Caption: Overall workflow for the synthesis and purification of this compound.

References

An In-depth Technical Guide to the Physical Properties of Perfluorononane Liquid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of perfluorononane (C₉F₂₀), a perfluoroalkane of significant interest in various scientific and industrial applications. This compound, also known as eicosafluorononane, is a biologically inert and chemically stable liquid, making it a candidate for applications such as an oral contrast agent and in the development of polymer photovoltaic cells.[1][2] This document details its key physical characteristics, the experimental methodologies used for their determination, and visual workflows to aid in the understanding of these processes.

Core Physical and Chemical Properties

The fundamental identifiers and properties of this compound are summarized below. This data is critical for its application in experimental and developmental settings.

| Property | Value |

| Chemical Name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Icosafluorononane[3][4] |

| Synonyms | Eicosafluorononane, Perfluoro-n-nonane[5][6][7] |

| Molecular Formula | C₉F₂₀[1][3][5][6] |

| Molecular Weight | 488.06 g/mol [1][2][5] |

| CAS Number | 375-96-2[1][2][5][8] |

| Physical Form | Clear Liquid[1][3][8] |

Quantitative Physical Data

The following table presents the key quantitative physical properties of this compound liquid. These values are essential for modeling its behavior in various physical and chemical systems.

| Physical Property | Value & Conditions |

| Density | 1.799 g/mL at 25 °C[1][2][6] |

| Boiling Point | 125-126 °C[1][2][6] |

| Melting Point | -16 °C[1][3][8] |

| Refractive Index (n₂₀/D) | 1.276[1][2][6] |

| Vapor Pressure | 11.7 ± 0.2 mmHg at 25 °C (Predicted)[7] |

| Flash Point | 125-126 °C[1][6] |

Experimental Protocols for Property Determination

The accurate determination of physical properties is paramount for the application and understanding of chemical substances. The following sections detail the standard experimental methodologies for measuring the key physical properties of this compound.

Density Measurement

The density of liquid this compound is typically determined using a vibrating tube densimeter. This method offers high precision and requires a small sample volume.

Methodology: A small sample of the this compound liquid is introduced into a U-shaped borosilicate glass tube, which is then electronically excited to oscillate at its natural frequency. This frequency is directly dependent on the mass of the liquid inside the tube. By measuring the oscillation period and calibrating the instrument with fluids of known density (such as dry air and pure water), the density of the sample can be accurately calculated. The temperature of the sample is precisely controlled by a Peltier system to ensure accurate measurements at specific temperatures, such as 25 °C.

References

- 1. This compound CAS#: 375-96-2 [m.chemicalbook.com]

- 2. Perfluornonan 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Icosafluorononane | C9F20 | CID 520856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. This compound | 375-96-2 [chemicalbook.com]

- 7. guidechem.com [guidechem.com]

- 8. exfluor.com [exfluor.com]

An In-depth Technical Guide on the Solubility of Perfluorononane in Organic Solvents

For: Researchers, Scientists, and Drug Development Professionals

Abstract: Perfluorononane (C9F20), a perfluorocarbon (PFC), is characterized by its chemical inertness, high density, and capacity to dissolve gases.[1] These properties make it a substance of interest in various advanced applications, including as a potential component in drug delivery systems, as a contrast agent, and in liquid ventilation.[2][3] A critical parameter governing its utility is its solubility in organic solvents. This document provides a comprehensive overview of the solubility of this compound, detailing its interaction with various organic compounds, presenting quantitative data, and outlining the experimental methodologies used for these determinations.

Introduction to this compound and its Physicochemical Properties

This compound, with the linear formula CF3(CF2)7CF3, is a fully fluorinated alkane. The substitution of hydrogen atoms with fluorine atoms imparts unique characteristics to the molecule. The carbon-fluorine bond is exceptionally strong, leading to high thermal and chemical stability.[1] Furthermore, the electronegativity and size of the fluorine atoms create a dense, nonpolar molecule that is both hydrophobic and lipophobic.[1][4] This dual nature results in limited miscibility with both aqueous and hydrocarbon-based systems.[1]

Key physical properties of this compound are summarized below:

-

Molecular Formula: C9F20[5]

-

Molecular Weight: 488.06 g/mol

-

Density: ~1.799 g/mL at 25 °C

The low intermolecular forces in perfluorocarbons result in low surface tension and a high capacity to dissolve gases, a property exploited in biomedical applications.[7][8] However, these same weak intermolecular forces are responsible for their generally poor performance as solvents for most solids and liquids.[9]

Principles of Perfluorocarbon Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This principle is rooted in the thermodynamics of mixing, where the change in Gibbs free energy (ΔG) must be negative for dissolution to occur spontaneously. This is dictated by the equation ΔG = ΔH - TΔS, where ΔH is the enthalpy of mixing and ΔS is the entropy of mixing.

For perfluorocarbons like this compound, the intermolecular van der Waals interactions are exceptionally weak.[9] When attempting to mix a PFC with a typical organic solvent (e.g., a hydrocarbon), a significant amount of energy is required to overcome the stronger intermolecular forces (ΔH) within the organic solvent to create a cavity for the PFC molecule. The energy gained from the new, weak interactions between the PFC and the solvent molecules is often insufficient to compensate for this energy input, resulting in a positive enthalpy of mixing and, consequently, low solubility.[10]

Therefore, this compound and other PFCs tend to be most soluble in other fluorinated compounds. Their solubility in conventional organic solvents is generally limited and depends on the polarity and molecular structure of the solvent.

Quantitative Solubility Data

The solubility of perfluorocarbons, including this compound, in various organic solvents is often low. The following table summarizes available and representative solubility data for perfluorocarbons in common organic solvents. Data for this compound specifically is sparse in publicly available literature, so data for similar perfluoroalkanes like perfluorohexane (B1679568) (PFH) are included for comparative purposes, as they exhibit similar solubility behavior.[9]

| Solvent | Formula | Perfluorocarbon | Temperature (°C) | Solubility (g / 100g of solvent) |

| Acetone | C3H6O | Perfluorohexane (PFH) | 25 | 8.6[10] |

| Toluene | C7H8 | Perfluorohexane (PFH) | 25 | 4.8[10] |

| Ethanol | C2H5OH | Perfluorohexane (PFH) | 25 | 4.3[10] |

| Methanol | CH3OH | Perfluorohexane (PFH) | 25 | Very Low |

| Hexane | C6H14 | Perfluorohexane (PFH) | 25 | Low[11] |

| Carbon Tetrachloride | CCl4 | Perfluorohexane (PFH) | 25 | 11.0[10] |

| Chloroform | CHCl3 | Perfluorohexane (PFH) | 25 | 8.4[10] |

| Diethyl Ether | (C2H5)2O | Perfluoropentane (PFP) | 25 | Miscible[10] |

Note: The solubility of perfluorocarbons generally decreases with increasing chain length of the perfluoroalkane. Therefore, the solubility of this compound is expected to be slightly lower than that of perfluorohexane under similar conditions.

Experimental Protocols for Solubility Determination

A common and reliable method for determining the solubility of a liquid in another liquid is the Static Equilibrium Method followed by Gas Chromatography (GC) analysis . This method involves allowing the two liquids to reach equilibrium and then measuring the concentration of the solute in the solvent phase.

Objective: To determine the saturation solubility of this compound in an organic solvent at a specified temperature.

Materials and Equipment:

-

This compound (≥97% purity)[2]

-

Organic solvent of interest (HPLC grade)

-

Temperature-controlled incubator or water bath

-

Calibrated gas chromatograph with a suitable detector (e.g., Flame Ionization Detector - FID or Electron Capture Detector - ECD)

-

Volumetric flasks, pipettes, and syringes

-

Glass vials with PTFE-lined screw caps

-

Analytical balance

Procedure:

-

Preparation of Calibration Standards:

-

Prepare a series of standard solutions of this compound in the chosen organic solvent at known concentrations.

-

These standards should bracket the expected solubility range.

-

Analyze these standards by GC to generate a calibration curve (peak area vs. concentration).

-

-

Sample Preparation and Equilibration:

-

In a series of glass vials, add a known volume of the organic solvent.

-

Add an excess amount of this compound to each vial to ensure that a separate, undissolved phase of this compound is present.

-

Securely cap the vials to prevent evaporation.

-

Place the vials in a temperature-controlled environment (incubator or water bath) set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with gentle, periodic agitation. This ensures that the solvent phase becomes saturated with this compound.

-

-

Sampling and Analysis:

-

After equilibration, carefully allow the phases to separate completely.

-

Using a syringe, withdraw a small, precise aliquot from the upper solvent phase, being careful not to disturb the lower this compound phase.

-

Dilute the aliquot with a known volume of the pure solvent if necessary to bring the concentration within the range of the calibration curve.

-

Inject the prepared sample into the GC.

-

-

Data Interpretation:

-

From the resulting chromatogram, determine the peak area corresponding to this compound.

-

Using the calibration curve, calculate the concentration of this compound in the analyzed sample.

-

Account for any dilution to determine the final solubility in the original saturated solvent phase. The result is typically expressed in units such as g/L, mol/L, or as a mass/mass percentage.

-

Visualizations

The following diagram illustrates the general workflow for the determination of this compound solubility using the static equilibrium and gas chromatography method.

Caption: Workflow for solubility determination.

Conclusion

This compound exhibits limited solubility in most common organic solvents due to its unique chemical nature, characterized by strong intramolecular C-F bonds and weak intermolecular forces. Its solubility is highest in other fluorinated compounds and certain non-polar, halogenated solvents. Understanding these solubility characteristics is essential for its effective use in research and development, particularly in the formulation of emulsions and delivery systems where miscibility and phase behavior are critical parameters. The standardized experimental protocols outlined in this guide provide a robust framework for accurately quantifying these properties.

References

- 1. tandfonline.com [tandfonline.com]

- 2. 全氟壬烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound CAS#: 375-96-2 [m.chemicalbook.com]

- 4. Understanding the fundamentals of perfluorocarbons and perfluorocarbon emulsions relevant to in vivo oxygen delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. exfluor.com [exfluor.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. researchgate.net [researchgate.net]

- 8. Perfluorocarbon-based oxygen carriers: from physics to physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. f2chemicals.com [f2chemicals.com]

- 11. Effect of hydro-oleophobic perfluorocarbon chain on interfacial behavior and mechanism of perfluorooctane sulfonate in oil-water mixture - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Inertness of Perfluorononane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Perfluorononane (C₉F₂₀), a nine-carbon perfluorocarbon (PFC), is characterized by its exceptional chemical and biological inertness. This property, stemming from the strength of its carbon-fluorine bonds, makes it a substance of significant interest for various biomedical applications, including as a component of synthetic oxygen carriers, contrast agents, and drug delivery systems. Unlike its carboxylic acid analogue, perfluorononanoic acid (PFNA), which exhibits notable biological activity and toxicity, this compound demonstrates a high degree of biocompatibility. This guide provides a comprehensive overview of the physicochemical properties, toxicological data, metabolic fate, and experimental evaluation of the biological inertness of this compound, with a focus on data relevant to researchers and drug development professionals. Where direct data for this compound is limited, information from structurally similar long-chain perfluorocarbons is presented to provide a comprehensive profile.

Physicochemical Properties

The biological inertness of this compound is fundamentally linked to its unique physicochemical properties. The complete substitution of hydrogen with fluorine atoms results in a molecule that is chemically stable, hydrophobic, and lipophobic.

Table 1: Physicochemical Properties of this compound and Related Perfluorocarbons

| Property | This compound (C₉F₂₀) | Perfluorodecalin (B110024) (C₁₀F₁₈) | Perfluorooctyl Bromide (C₈F₁₇Br) |

| Molecular Weight ( g/mol ) | 470.07[1] | 462.07 | 498.96 |

| Density (g/cm³ at 25°C) | ~1.88 | ~1.94 | 1.93[2] |

| Boiling Point (°C) | ~142 | ~142 | 142-144 |

| Vapor Pressure (mmHg at 25°C) | ~5.5 | ~5.3 | ~6.5 |

| Water Solubility | Extremely Low | Extremely Low | Insoluble |

Note: Some values are estimated or collated from various sources for structurally similar compounds due to limited direct data for this compound.

Biological Inertness and Biocompatibility

Perfluorocarbons, including this compound, are generally considered to be biologically inert.[3][4] They do not undergo metabolism and are eliminated from the body unchanged, primarily through expiration.[3][5] However, when formulated as emulsions for intravenous applications, interactions with biological systems, particularly the reticuloendothelial system (RES), can occur.

In Vitro Biocompatibility

Cytotoxicity: In vitro cytotoxicity studies are crucial for assessing the biocompatibility of materials. For perfluorocarbons, the direct contact method is often preferred over extract-based tests due to their immiscibility with aqueous culture media.[6] Studies on various perfluorocarbon liquids have demonstrated a lack of cytotoxicity in cell lines such as BALB/3T3 and ARPE-19 when tested according to ISO 10993-5 standards.[7][8]

Hemocompatibility: Hemolysis assays are used to evaluate the compatibility of materials with blood components. Perfluorocarbon emulsions have been studied for their potential to activate the complement system, which can lead to adverse reactions.[9][10] The choice of emulsifier has been shown to be a critical factor, with lecithin-based emulsions demonstrating lower complement activation compared to those with Pluronic F-68.[9][11]

Table 2: Summary of In Vitro Biocompatibility Data for Perfluorocarbons

| Assay | Test System | Compound(s) | Results | Reference(s) |

| Cytotoxicity (Direct Contact) | BALB/3T3, ARPE-19 cells | Purified Perfluorooctane (B1214571) (PFO) | Not cytotoxic (cell viability > 70%) | [7][8] |

| Cytotoxicity | B16 mouse melanoma cells | Perfluorodecanoic acid (C10) | Moderate cytotoxicity at 25 µg/ml | [12] |

| Complement Activation | Human plasma | Perfluorocarbon emulsions | Activation observed, dependent on emulsifier | [9][10][11] |

In Vivo Biocompatibility and Toxicity

Acute Toxicity: Acute toxicity studies on perfluorocarbons generally indicate a low order of toxicity. For instance, the oral LD50 of perfluorooctanoic acid (PFOA) in rats is reported to be in the range of 430-680 mg/kg bw, while the inhalation LC50 for ammonium (B1175870) perfluorononanoate in male rats was 820 mg/m³.[13][14] It is important to note that these are the more reactive acid and salt forms; pure this compound is expected to have a significantly lower toxicity profile.

Inflammatory Response: Pure perfluorocarbons are not typically associated with a significant inflammatory response. However, when administered as an emulsion, the particles can be taken up by macrophages of the reticuloendothelial system.[3] This can lead to a transient and reversible stimulation of macrophages.[3] Studies using perfluorohexane (B1679568) emulsions have shown an induction of iNOS expression in macrophages.[15][16]

Table 3: Summary of In Vivo Toxicity Data for Perfluorocarbons and Related Compounds

| Species | Route of Administration | Compound | Endpoint | Result | Reference(s) |

| Rat (Male) | Inhalation | Ammonium Perfluorononanoate | LC50 (4-hour) | 820 mg/m³ | [14] |

| Rat | Oral | Perfluorooctanoic Acid (PFOA) | LD50 | 430-680 mg/kg bw | [13] |

| Mouse | Oral | Perfluorooctane Sulfonate (PFOS) | LD50 | 0.579 g/kg bw | [17] |

Metabolic Fate and Pharmacokinetics

A key aspect of the biological inertness of this compound and other perfluorocarbons is their resistance to metabolic degradation.[3][6]

Metabolism: The strong carbon-fluorine bonds of perfluorocarbons are not susceptible to enzymatic cleavage in biological systems. Studies have consistently shown that these compounds are not metabolized and are excreted from the body unchanged.[3][6] This lack of biotransformation is a critical factor in their low intrinsic toxicity.

Pharmacokinetics and Excretion: Following intravenous administration as an emulsion, perfluorocarbon particles are primarily taken up by the macrophages of the reticuloendothelial system, mainly in the liver and spleen.[3] From these tissues, the perfluorocarbon is slowly released into the bloodstream, transported to the lungs, and eliminated from the body via exhalation.[3][5] The rate of elimination is inversely proportional to the molecular weight and boiling point of the specific perfluorocarbon.[3] The biological half-life of perfluorodecalin has been estimated to be around 9 days in mice.[18]

Experimental Protocols

This section details the methodologies for key experiments cited in the assessment of this compound's biological inertness.

In Vitro Cytotoxicity Assay (Direct Contact Method - adapted from ISO 10993-5)

Objective: To assess the cytotoxic potential of this compound on a monolayer of cultured cells.

Materials:

-

Cell line (e.g., BALB/3T3, ARPE-19)

-

Cell culture medium and supplements

-

This compound (test article)

-

Positive control (e.g., 1H-perfluorooctane) and negative control (e.g., ultrapure perfluorooctane)

-

96-well cell culture plates

-

MTT or Neutral Red Uptake (NRU) assay reagents

-

Plate reader

Procedure:

-

Seed cells in 96-well plates and culture until they reach 70-80% confluency.

-

Remove the culture medium.

-

Gently apply the test article (this compound), positive control, and negative control directly onto the cell layer. The volume should be sufficient to cover a defined surface area (e.g., 59% of the well).

-

Incubate for a specified period (e.g., 24 hours) at 37°C.

-

After incubation, carefully remove the test and control articles.

-

Assess cell viability using a validated method such as the MTT or NRU assay.

-

Quantify the results using a plate reader and calculate the percentage of cell viability relative to the negative control. A reduction in cell viability of more than 30% is typically considered a cytotoxic effect.[7][8][19]

In Vitro Hemolysis Assay (Adapted from ASTM F756)

Objective: To determine the hemolytic properties of this compound emulsions.

Materials:

-

Fresh human or rabbit blood with anticoagulant

-

Phosphate-buffered saline (PBS)

-

This compound emulsion

-

Positive control (e.g., Triton X-100) and negative control (saline)

-

Spectrophotometer

Procedure:

-

Prepare a diluted suspension of red blood cells (RBCs) in PBS.

-

Add different concentrations of the this compound emulsion to the RBC suspension.

-

Include positive and negative controls in parallel.

-

Incubate the mixtures at 37°C for a defined period (e.g., 3 hours) with gentle agitation.

-

Centrifuge the samples to pellet intact RBCs.

-

Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540 nm).

-

Calculate the percentage of hemolysis for each sample relative to the positive control (100% hemolysis).

In Vivo Inflammation Assessment using ¹⁹F NMR

Objective: To quantify macrophage accumulation as a marker of inflammation following intravenous administration of a this compound emulsion.[9][11]

Materials:

-

Animal model of inflammation (e.g., experimental allergic encephalomyelitis in rats)

-

This compound emulsion

-

¹⁹F NMR spectrometer

Procedure:

-

Induce the inflammatory condition in the animal model.

-

Administer the this compound emulsion intravenously. The emulsion droplets are taken up by circulating monocytes and macrophages.

-

Allow time for the labeled immune cells to infiltrate the site of inflammation.

-

At the study endpoint, euthanize the animals and excise the tissues of interest.

-

Perform ¹⁹F NMR spectroscopy on the intact tissue samples to quantify the total fluorine content.

-

The amount of fluorine is proportional to the macrophage burden and serves as an inflammation index.[9]

Interaction with Signaling Pathways

Given its chemical and biological inertness, this compound is not expected to directly interact with or modulate cellular signaling pathways in the manner that more reactive compounds do. Its lack of functional groups and its inability to be metabolized prevent it from acting as a ligand for receptors or an inhibitor of enzymes. The primary biological interaction observed is the physical uptake of emulsion particles by phagocytic cells, which is a cellular process rather than a specific signaling event. This contrasts sharply with compounds like perfluorononanoic acid (PFNA), which has been shown to interact with various signaling pathways. The inert nature of this compound makes it an ideal candidate for applications where minimal biological interaction is desired.

Conclusion

This compound exhibits a high degree of biological inertness, a characteristic feature of perfluorocarbons. This inertness is supported by its physicochemical properties, lack of metabolic transformation, and data from in vitro and in vivo biocompatibility studies on closely related compounds. While the formulation of this compound into emulsions for biomedical applications can lead to interactions with the reticuloendothelial system, the compound itself does not elicit specific biological or toxicological responses at the molecular level. For researchers and drug development professionals, the inert nature of this compound makes it a promising component for applications requiring a stable, non-reactive, and biocompatible material. Further studies focusing specifically on this compound will help to fully elucidate its safety and efficacy profile for advanced biomedical applications.

References

- 1. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 2. perfluorooctyl bromide, 423-55-2 [thegoodscentscompany.com]

- 3. Perfluorocarbons: Knowledge Gained From Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Perfluorocarbon-based oxygen carriers: from physics to physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. obesityhealthmatters.com [obesityhealthmatters.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. tvst.arvojournals.org [tvst.arvojournals.org]

- 8. researchgate.net [researchgate.net]

- 9. Limitation of complement activation by perfluorocarbon emulsions: superiority of lecithin-emulsified preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ashpublications.org [ashpublications.org]

- 11. tandfonline.com [tandfonline.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 14. Acute inhalation toxicity of ammonium perfluorononanoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Perfluorohexane Emulsions Induce Macrophage-Stimulating Effects through iNOS Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Collection - Perfluorohexane Emulsions Induce Macrophage-Stimulating Effects through iNOS Expression - ACS Applied Bio Materials - Figshare [figshare.com]

- 17. Toxicity assessment of perfluorooctane sulfonate using acute and subchronic male C57BL/6J mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Liquid ventilation: clinical experiences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. research.unipd.it [research.unipd.it]

Perfluorononane: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of a Perfluorocarbon Compound

Perfluorononane (C₉F₂₀), a fully fluorinated alkane, is a member of the perfluorocarbon (PFC) family of compounds. These synthetic molecules, characterized by the replacement of all hydrogen atoms with fluorine, exhibit unique physicochemical properties, including high chemical and thermal stability, hydrophobicity, and lipophobicity. While the broader class of per- and polyfluoroalkyl substances (PFAS) has come under intense scrutiny for its environmental persistence and potential health risks, it is crucial to distinguish the inert perfluorocarbon, this compound, from its more reactive and toxicologically studied counterparts, such as perfluorononanoic acid (PFNA). This technical guide provides a comprehensive overview of the current scientific understanding of this compound, with a focus on its properties, potential applications in research and drug development, and the significant data gaps in its toxicological profile.

Physicochemical Properties

This compound is a dense, colorless liquid at room temperature. Its high degree of fluorination imparts a low surface tension and makes it immiscible with both water and hydrocarbons.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₉F₂₀ | |

| Molecular Weight | 488.06 g/mol | [1] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 125-126 °C | [1] |

| Melting Point | -16 °C | [2] |

| Density | 1.799 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.276 | [1] |

| Vapor Pressure | No information available | [2] |

| Solubility | Immiscible with water | [1] |

Applications in Research and Drug Development

The unique properties of this compound make it a compound of interest in specialized biomedical applications, primarily as an imaging agent and a component in drug delivery systems.

¹⁹F Magnetic Resonance Imaging (MRI) Contrast Agent

Due to the absence of a natural fluorine background signal in biological tissues, ¹⁹F-containing compounds can serve as highly specific contrast agents for MRI. This compound, with its high fluorine content, has been investigated as an oral contrast agent for gastrointestinal (GI) imaging in animal models.[1] Its biological inertness and immiscibility with water allow for clear visualization of the GI tract.

Component of Nanoemulsions for Drug Delivery

Perfluorocarbons, including this compound, can be formulated into nanoemulsions, which are stable dispersions of nanoscale droplets. These nanoemulsions are explored as delivery vehicles for therapeutic agents. The inert core of the perfluorocarbon droplet can encapsulate drugs, protecting them from degradation and enabling targeted delivery. While specific formulations using this compound are not extensively detailed in the literature, the general principles of PFC nanoemulsion preparation are well-established.

Toxicological Profile: A Critical Data Gap

A significant challenge in providing a comprehensive technical guide on this compound is the profound lack of specific toxicological data for this compound. The vast majority of toxicological research on nine-carbon perfluorinated compounds has focused on perfluorononanoic acid (PFNA), which possesses a reactive carboxylate group and exhibits different biological activities.

It is imperative to differentiate between the inert perfluorocarbon, this compound, and its acidic analogue, PFNA. The strong carbon-fluorine bonds and the absence of a functional group in this compound suggest a much lower potential for biological interaction compared to PFNA. However, in the absence of direct studies on this compound, data from related compounds are often considered, albeit with significant caution.

Table 2: Comparative Toxicological Data of Related Perfluorinated Compounds (Note: Data for this compound is largely unavailable)

| Toxicological Endpoint | This compound (C₉F₂₀) | Perfluorononanoic Acid (PFNA) | Perfluorooctanoic Acid (PFOA) | Perfluorooctane Sulfonate (PFOS) |

| Acute Toxicity (Oral LD₅₀, rat) | No data available | 10-25 mg/kg (reduced survival in males)[3] | 430-680 mg/kg[4] | ~250 mg/kg |

| Genotoxicity | No data available | Negative in some in vitro assays[5] | Generally considered not genotoxic[6][7] | Generally considered not genotoxic[8] |

| Developmental Toxicity | No data available | Neonatal mortality and developmental delays in mice[1] | Developmental delays and neonatal mortality in mice[9] | Developmental toxicity in rodents[10] |

| Reproductive Toxicity | No data available | Associated with reproductive effects in animal studies[11] | Associated with reproductive effects in animal studies[11] | Associated with reproductive effects in animal studies[10] |

| Carcinogenicity | No data available | Suspected of causing cancer[12] | Suggestive evidence of carcinogenic potential[8] | Suggestive evidence of carcinogenic potential[8] |

Disclaimer: The toxicological data presented for PFNA, PFOA, and PFOS should not be directly extrapolated to this compound due to significant differences in chemical structure and reactivity.

Potential Signaling Pathways: Inferences and a Call for Research

There is no direct evidence to date implicating this compound in the modulation of specific signaling pathways. However, other perfluorinated compounds, particularly the carboxylic and sulfonic acids, have been shown to interact with nuclear receptors, such as the Peroxisome Proliferator-Activated Receptors (PPARs). For instance, PFNA has been shown to activate PPARα, a key regulator of lipid metabolism.[1] It is hypothesized that the structural similarity of these compounds to endogenous fatty acids facilitates this interaction. Whether the chemically inert this compound can engage in similar interactions is unknown and represents a critical area for future research.

Experimental Protocols

Detailed, validated experimental protocols for the use of this compound are scarce in the published literature. The following sections provide generalized methodologies based on common practices for similar perfluorocarbon compounds. These should be considered as starting points for methods development and optimization.

Protocol 1: Generalized Preparation of a this compound Nanoemulsion for In Vivo Applications

Materials:

-

This compound

-

High-purity egg yolk phospholipid or other suitable surfactant(s)

-

Glycerol (B35011) or other tonicity-adjusting agent

-

Water for Injection (WFI)

Equipment:

-

High-shear mixer

-

High-pressure homogenizer

-

Dynamic light scattering (DLS) instrument for size and polydispersity analysis

-

Zeta potential analyzer

Procedure:

-

Aqueous Phase Preparation: Dissolve the surfactant(s) and glycerol in WFI with gentle heating and stirring until a clear solution is formed.

-

Oil Phase: Use this compound as the oil phase.

-

Coarse Emulsion Formation: Add the this compound to the aqueous phase while mixing with a high-shear mixer to form a coarse emulsion.

-

Homogenization: Pass the coarse emulsion through a high-pressure homogenizer for a sufficient number of cycles (e.g., 5-10 cycles) at a high pressure (e.g., 15,000-20,000 psi) to reduce the droplet size to the nanometer range.

-

Characterization: Analyze the resulting nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential using DLS and a zeta potential analyzer.

-

Sterilization: For in vivo use, sterilize the nanoemulsion by filtration through a 0.22 µm filter.

Protocol 2: Generalized Protocol for ¹⁹F MRI of the Gastrointestinal Tract in a Murine Model Using this compound

Materials:

-

This compound

-

Anesthetic agent (e.g., isoflurane)

-

Animal model (e.g., mouse)

Equipment:

-

High-field MRI scanner equipped with a dual ¹H/¹⁹F coil

-

Animal handling and monitoring equipment (anesthesia delivery system, respiratory and temperature monitoring)

-

Oral gavage needles

Procedure:

-

Animal Preparation: Fast the animal for a suitable period (e.g., 4-6 hours) to ensure an empty stomach.

-

Contrast Agent Administration: Administer a defined volume of this compound (e.g., 100-200 µL) to the animal via oral gavage.

-

Anesthesia and Positioning: Anesthetize the animal and position it within the MRI scanner, ensuring the abdomen is centered within the dual-tuned coil.

-

¹H Anatomical Imaging: Acquire anatomical ¹H images (e.g., T1-weighted or T2-weighted) to provide anatomical reference.

-

¹⁹F Imaging: Acquire ¹⁹F images using a suitable pulse sequence (e.g., RARE - Rapid Acquisition with Relaxation Enhancement) with parameters optimized for the detection of the this compound signal.

-

Image Analysis: Co-register the ¹⁹F and ¹H images to overlay the fluorine signal onto the anatomical images, allowing for visualization of the this compound distribution within the GI tract.

Conclusion and Future Directions

This compound is a perfluorocarbon with distinct properties that make it of interest for specific applications in biomedical imaging and drug delivery. However, there is a stark contrast between the wealth of data available for its acidic analogue, PFNA, and the significant lack of information on the biological effects and safety profile of this compound itself. This guide highlights the current knowledge while underscoring the critical need for further research.

Future studies should focus on:

-

Comprehensive Toxicological Evaluation: Conducting acute, sub-chronic, and chronic toxicity studies, as well as genotoxicity and reproductive/developmental toxicity assays, specifically on this compound.

-

Mechanistic Studies: Investigating the potential for this compound to interact with cellular membranes and signaling pathways, including nuclear receptors.

-

Pharmacokinetics and Biodistribution: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and its nanoemulsion formulations.

-

Development of Standardized Protocols: Establishing and validating detailed protocols for its use in various applications to ensure reproducibility of research findings.

A more complete understanding of the biological behavior of this compound is essential for its safe and effective translation into advanced research tools and potential clinical applications.

References

- 1. 19F-MRI of this compound as a novel contrast modality for gastrointestinal imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. indigobiosciences.com [indigobiosciences.com]

- 3. thno.org [thno.org]

- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 5. epa.gov [epa.gov]

- 6. Perfluorocarbons in Chemical Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. agencyiq.com [agencyiq.com]

- 8. health.gov.au [health.gov.au]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Recent developments in methods for analysis of perfluorinated persistent pollutants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chromatographyonline.com [chromatographyonline.com]

Toxicological Profile of Perfluorononanoic Acid (PFNA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluorononanoic acid (PFNA), a member of the per- and polyfluoroalkyl substances (PFAS) family, is a synthetic chemical characterized by a nine-carbon chain. Due to its widespread use in various industrial and consumer products, PFNA has become a persistent environmental contaminant, leading to growing concerns about its potential impact on human health.[1][2] This technical guide provides a comprehensive overview of the toxicological studies on PFNA, with a focus on its effects on various organ systems, its mechanism of action, and detailed experimental protocols from key studies. All quantitative data are summarized in structured tables for ease of reference, and key pathways and workflows are visualized using diagrams.

Toxicokinetics and Bioaccumulation

PFNA is readily absorbed orally and is known for its long biological half-life in humans, estimated to be around 4.3 years.[3] This persistence is attributed to its strong binding to serum proteins and subsequent accumulation in tissues, particularly the liver and kidneys.[3] This prolonged retention can magnify its toxicological effects, especially with chronic exposure.[3]

Key Toxicological Findings

Table 1: Acute and Sub-chronic Toxicity of PFNA

| Species | Route of Administration | Dose | Duration | Observed Effects | Reference |

| C57BL/6 Mice | Oral gavage | 0.1 mmol/kg (single dose) | 14 days | Splenic atrophy, decreased splenocyte and thymocyte viability, altered immune response to LPS.[4][5][6] | [4][5][6] |

| BALB/c Mice | Oral | 1, 3, or 5 mg/kg/day | 14 days | Decreased body and lymphoid organ weight, cell cycle arrest and apoptosis in spleen and thymus, impaired cytokine production.[7][8] | [7][8] |

| CD-1 Mice | Oral gavage | 1, 3, 5, or 10 mg/kg/day | Gestational days 1-17 | Maternal hepatomegaly, neonatal mortality at 5 mg/kg, developmental delays (eye opening, puberty).[1] | [1] |

| Sprague-Dawley Rats | Gavage | Not specified | Not specified | Hematological effects.[9] | [9] |

Table 2: Developmental and Reproductive Toxicity of PFNA

| Species | Dose | Duration of Exposure | Key Findings | Reference |

| CD-1 Mice | 5 mg/kg/day | Gestational days 1-17 | 80% neonatal death within the first 10 days of life.[1] | [1] |

| CD-1 Mice | 1 and 3 mg/kg/day | Gestational days 1-17 | Dose-dependent delays in eye opening and onset of puberty in surviving offspring.[1] | [1] |

| 129S1/SvlmJ Mice | 0.83, 1.1, 1.5, or 2 mg/kg/day | Gestational days 1-18 | Reduced postnatal survival, delayed eye opening, and reduced body weight are dependent on PPARα activation.[10] | [10] |

Table 3: Immunotoxicity of PFNA

| Species | Dose | Duration | Key Findings | Reference |

| C57BL/6 Mice | 0.1 mmol/kg (single dose) | 14 days | Significant decrease in CD4+CD8+ double-positive thymocytes; increased serum TNFα levels in response to LPS.[5][6] | [5][6] |

| BALB/c Mice | 1, 3, or 5 mg/kg/day | 14 days | Modulation of CD4+CD8+ thymocytes and F4/80+, CD11c+, and CD49b+ cells in the spleen; impaired production of IL-4 and IFN-gamma.[7][8] | [7][8] |

Mechanisms of Toxicity

The primary mechanism of PFNA toxicity involves the activation of the peroxisome proliferator-activated receptor-alpha (PPARα), a nuclear receptor that regulates lipid metabolism and inflammation.[5][7][8][10] Activation of PPARα by PFNA leads to a cascade of downstream events, including altered gene expression related to lipid metabolism, cell proliferation, and immune responses.[1][10]

Signaling Pathway of PFNA-Induced Immunotoxicity

Caption: PFNA-induced immunotoxicity signaling pathway.

Experimental Protocols

In Vivo Immunotoxicity Assessment in Mice

This protocol is a synthesized representation based on studies conducted by Feng et al. (2008) and Foreman et al. (2013).[5][7][8]

-

Animal Model: Male and female BALB/c or C57BL/6 mice, 6-8 weeks old.

-

Dosing: PFNA is dissolved in a suitable vehicle (e.g., water, corn oil) and administered daily via oral gavage for 14 days. Dose groups could include a vehicle control and three PFNA doses (e.g., 1, 3, and 5 mg/kg/day).[7][8]

-

Endpoints Measured:

-

Body and Organ Weights: Body weight is recorded daily. At the end of the study, spleen and thymus are excised and weighed.[7][8]

-

Spleen and Thymus Cellularity: Single-cell suspensions are prepared from the spleen and thymus. Total cell numbers are determined using a hemocytometer.

-

Flow Cytometry: Splenocytes and thymocytes are stained with fluorescently labeled antibodies against cell surface markers (e.g., CD4, CD8, CD49b, F4/80, CD11c) to identify and quantify different immune cell populations.[7][8]

-

Lymphocyte Proliferation Assay: Splenocytes are cultured in the presence of a mitogen (e.g., Concanavalin A) to assess their proliferative capacity.[7][8]

-

Cytokine Analysis: Splenic lymphocytes are stimulated, and the supernatant is collected to measure the levels of cytokines such as IL-4 and IFN-γ using ELISA.[7][8]

-

Serum Analysis: Blood is collected to measure serum levels of hormones like cortisol and adrenocorticotrophic hormone.[7]

-

-

Statistical Analysis: Data are analyzed using appropriate statistical methods, such as ANOVA followed by a post-hoc test, to determine significant differences between control and PFNA-treated groups.

Experimental Workflow for In Vivo Immunotoxicity Study

Caption: A representative experimental workflow for an in vivo immunotoxicity study of PFNA.

Genotoxicity and Carcinogenicity

The genotoxicity of PFNA is not well-established. Some studies have suggested that PFNA does not cause direct DNA damage.[11][12] However, there is some evidence of modest DNA damage at cytotoxic concentrations in human HepG2 cells.[12]

Regarding carcinogenicity, PFNA is not officially classified as a human carcinogen.[3][13] However, animal studies have shown that it can induce liver tumors in rodents.[3] Structurally, PFNA is similar to PFOA, which has been linked to several types of cancer.[3] The activation of PPARα pathways by PFNA is a potential mechanism for its carcinogenic effects, as this pathway has been associated with liver and pancreatic tumors in animal models.[3]

Conclusion

The available toxicological data indicate that perfluorononanoic acid is a multi-organ toxicant, with the immune system, liver, and developing fetus being primary targets. The activation of PPARα is a key mechanistic event in PFNA-induced toxicity. While the genotoxic potential of PFNA appears to be low, its potential carcinogenicity, particularly in the liver, warrants further investigation. The detailed experimental protocols and summarized data presented in this guide provide a valuable resource for researchers and professionals in the fields of toxicology and drug development to design and interpret future studies on PFNA and other PFAS compounds.

References

- 1. Developmental toxicity of perfluorononanoic acid in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. healthvermont.gov [healthvermont.gov]

- 3. pfaswaterexperts.org [pfaswaterexperts.org]

- 4. Acute Immunotoxic Effects of Perfluorononanoic Acid (PFNA) in C57BL/6 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Acute Immunotoxic Effects of Perfluorononanoic Acid (PFNA) in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Immunotoxic effects of perfluorononanoic acid on BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. cot.food.gov.uk [cot.food.gov.uk]

- 10. Developmental Effects of Perfluorononanoic Acid in the Mouse Are Dependent on Peroxisome Proliferator-Activated Receptor-Alpha - PMC [pmc.ncbi.nlm.nih.gov]

- 11. deepdyve.com [deepdyve.com]

- 12. researchgate.net [researchgate.net]

- 13. epa.illinois.gov [epa.illinois.gov]

Perfluorononane: A Comprehensive Technical Guide for Researchers

An in-depth examination of the molecular characteristics, experimental applications, and relevant protocols for perfluorononane in scientific research and development.

This compound, a perfluorinated alkane, is a synthetic compound characterized by the complete replacement of hydrogen atoms with fluorine. This substitution imparts unique physicochemical properties, including high density, chemical inertness, and thermal stability. These characteristics make it a valuable compound in various advanced applications, particularly within the fields of drug delivery, medical imaging, and as a component in sophisticated emulsion systems. This guide provides a detailed overview of its core molecular data, a representative experimental protocol for its application, and a visual workflow for procedural clarity.

Core Molecular and Physical Data

The fundamental properties of this compound are summarized in the table below, providing a quantitative basis for its application in experimental design.

| Property | Value |

| Molecular Formula | C₉F₂₀[1][2][3][4] |

| Molecular Weight | 488.06 g/mol [1][2][3][5] |

| Alternate Name | Eicosafluorononane[1][5] |

| CAS Number | 375-96-2[1][2][5] |

| Physical State | Liquid[4][5][6] |

| Density | 1.799 g/mL at 25 °C[3][5] |

| Boiling Point | 125-126 °C[3][5] |

| Melting Point | -16 °C[3][4][7] |

| Refractive Index | n20/D 1.276[3][5] |

Experimental Protocol: Preparation of this compound Nanoemulsions

This compound is frequently utilized in the formulation of nanoemulsions for biomedical applications such as ¹⁹F Magnetic Resonance Imaging (MRI) contrast agents and targeted drug delivery vehicles.[3][8] The following protocol details a common method for preparing stable this compound-in-water nanoemulsions using high-pressure homogenization.

Materials:

-

This compound (Dispersed Phase)

-

Purified Water (e.g., Water for Injection - WFI) (Continuous Phase)

-

Surfactant (e.g., a non-ionic surfactant like a Poloxamer or a phospholipid)

-

Co-surfactant/Stabilizer (Optional, e.g., glycerol)

-

High-Shear Mixer

-

High-Pressure Homogenizer

Methodology:

-

Preparation of the Aqueous Phase:

-

Dissolve the surfactant and any co-surfactants/stabilizers in the purified water.

-

Gently heat the mixture if necessary to ensure complete dissolution.

-

-

Formation of the Coarse Emulsion:

-

Slowly add the this compound (the oil phase) to the aqueous phase while agitating the mixture with a high-shear mixer.

-

Continue this process for approximately 15-30 minutes to create a pre-emulsion or coarse emulsion.[7]

-

-

High-Pressure Homogenization:

-

Pass the coarse emulsion through a high-pressure homogenizer.[7]

-

The specific pressure and number of cycles will need to be optimized for the desired particle size and polydispersity index, but a typical starting point is 10,000 to 20,000 psi for 5-10 passes.[7] This step is critical for reducing the droplet size to the nanometer scale.

-

-

Cooling and Characterization:

-

Allow the resulting nanoemulsion to cool to room temperature.

-

Characterize the nanoemulsion for key parameters such as droplet size, polydispersity index (PDI), and zeta potential to ensure it meets the specifications for the intended application.

-

-

Sterilization and Storage:

-

For biological applications, the nanoemulsion may require sterile filtration.

-

Store the final product under appropriate conditions (e.g., refrigerated at 2-8°C) to maintain stability.[3]

-

Experimental Workflow Diagram

The following diagram illustrates the key stages in the preparation of a this compound-based nanoemulsion, from component preparation to final product characterization.

Caption: Workflow for this compound nanoemulsion preparation.

References

- 1. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 2. Methods of Generating Submicrometer Phase-Shift Perfluorocarbon Droplets for Applications in Medical Ultrasonography - PMC [pmc.ncbi.nlm.nih.gov]

- 3. thno.org [thno.org]

- 4. [PDF] Perfluorooctylbromide nanoparticles for ultrasound imaging and drug delivery | Semantic Scholar [semanticscholar.org]

- 5. US20060193799A1 - Method of Making Perfluorocarbon Emulsions With Non-Fluorinated Surfactants - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Perfluorocarbon Nanoemulsions for Quantitative Molecular Imaging and Targeted Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Perfluorononane as an Oral Contrast Agent for MRI

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluorononane (C₉F₂₀) is a perfluorocarbon (PFC) that has shown promise as an oral contrast agent for Magnetic Resonance Imaging (MRI), particularly for gastrointestinal (GI) tract imaging.[1] Its utility stems from its unique physical and chemical properties. This compound is biologically inert, immiscible with water, and possesses low viscosity and surface tension, making it an ideal candidate for oral administration.[1]

The primary advantage of using this compound lies in its high fluorine content, which allows for highly selective imaging using ¹⁹F MRI. Since the body has no native fluorine signal, ¹⁹F MRI provides background-free images, with the contrast being limited only by the signal-to-noise ratio (SNR) of the acquired images.[1] This allows for clear delineation and visualization of the GI tract.

These application notes provide an overview of the use of this compound as an oral MRI contrast agent, including its properties, safety considerations, and detailed protocols for preclinical studies.

Physicochemical and MRI Properties of this compound

This compound's efficacy as an MRI contrast agent is dictated by its physicochemical properties and its behavior in a magnetic field.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and related perfluorocarbons. It is important to note that specific relaxation times for this compound at various field strengths are not widely available in the literature and should be determined empirically for optimal imaging results.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₉F₂₀ | N/A |